5-bromo-1H-Indazole-4-carboxylic acid
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Overview
Description
5-bromo-1H-Indazole-4-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound, with the molecular formula C8H5BrN2O2, is characterized by a bromine atom at the 5th position and a carboxylic acid group at the 4th position on the indazole ring.
Mechanism of Action
Target of Action
Indazole derivatives have been known to interact with various biological targets such as the sphingosine-1 phosphate receptor-1 (s1p1) . S1P1 plays a crucial role in maintaining endothelial barrier integrity .
Mode of Action
Indazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interaction of these compounds with their targets often results in significant changes in cellular processes.
Biochemical Pathways
Indazole derivatives have been reported to influence various biochemical pathways due to their wide range of biological activities . For instance, S1P1 activation, a potential target of indazole derivatives, is known to maintain endothelial barrier integrity .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of biological activities, which suggests that they can induce significant molecular and cellular changes .
Biochemical Analysis
Biochemical Properties
5-bromo-1H-Indazole-4-carboxylic acid, like other indazole derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for developing new useful derivatives
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, being very effective against certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-Indazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by N-N bond formation in DMSO under an O2 atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization and minimize byproduct formation .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-Indazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole compounds with various functional groups.
Scientific Research Applications
5-bromo-1H-Indazole-4-carboxylic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1H-Indazole-3-carboxylic acid
- 5-bromo-4-chloro-1H-Indazole
- 5-bromo-1H-Indazole-7-carboxylic acid
Uniqueness
5-bromo-1H-Indazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the carboxylic acid group at the 4th position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-bromo-1H-indazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-1-2-6-4(3-10-11-6)7(5)8(12)13/h1-3H,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDMHXBQEUSTQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750586-03-9 |
Source
|
Record name | 5-bromo-1H-indazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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